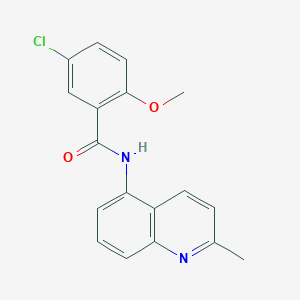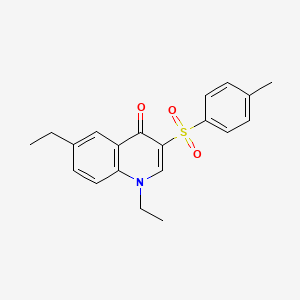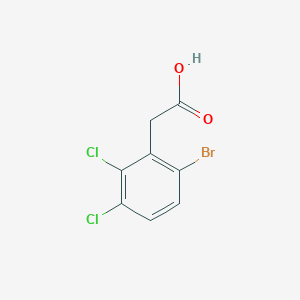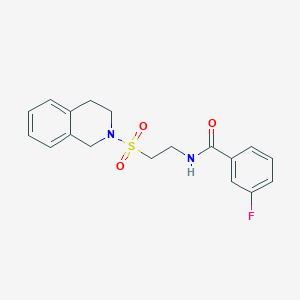![molecular formula C22H21N3O4 B3009864 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941930-83-2](/img/structure/B3009864.png)
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diversity-Oriented Synthesis Analysis
The first paper discusses a diversity-oriented synthesis approach for creating a library of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. The process involves a five-step synthesis starting with dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and treating it with primary amines to yield methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates. These intermediates are then converted to 4-tosyloxy and 4-chloro derivatives, which undergo Suzuki-Miyaura arylations to produce N-substituted methyl 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxylates. The final step involves hydrolysis and amidation to obtain the final product library. This method demonstrates a versatile approach to synthesizing a variety of compounds with potential biological activity .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in the first paper includes a 6-oxo-1,6-dihydropyridine-3-carboxamide core, which is modified with various aryl groups through the Suzuki-Miyaura arylation. The diversity in the final products is achieved by varying the substituents on the nitrogen atom of the pyridone ring and the aryl groups attached to the 4-position of the ring. The structure of these compounds is crucial as it can influence their chemical reactivity and potential applications in medicinal chemistry .
Chemical Reactions Analysis
The synthesis of these compounds involves several key chemical reactions. The initial step is the formation of methyl 4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylates from a diketone precursor. Subsequent tosylation and chlorination prepare the intermediates for the Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl halides and aryl boronic acids. The final amidation step is a solution-phase reaction that introduces various amine substituents to the carboxylic acid, completing the library of compounds .
Physical and Chemical Properties Analysis
While the first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds, the methods used suggest that the final products would exhibit a range of solubilities and reactivities depending on the nature of the substituents. The presence of the pyridine ring and amide functionality typically confers a degree of polarity to the molecules, which can affect their solubility in organic solvents and their potential interactions with biological targets .
Synthesis and Characterization of Polyamides
The second paper describes the synthesis of new polyamides containing a pyridyl moiety in the main chain. These polymers are synthesized through a direct polycondensation reaction of a novel monomer, 2,5-bis[(4-carboxyanilino) carbonyl] pyridine, with various aromatic diamines. The resulting polyamides exhibit high yields and inherent viscosities, indicating their potential for use in high-performance materials. The polymers are characterized by FTIR spectroscopy, elemental analyses, and thermal gravimetric analysis, demonstrating their stability and solubility in polar solvents. This research contributes to the field of polymer science by introducing new materials with unique properties, such as enhanced solubility and thermal stability .
属性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(7-9-21(24)26)22(27)23-20-11-19(25(28)29)8-6-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUIOQIZTGBBJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B3009784.png)
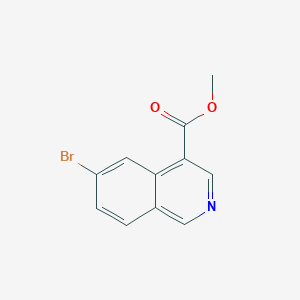
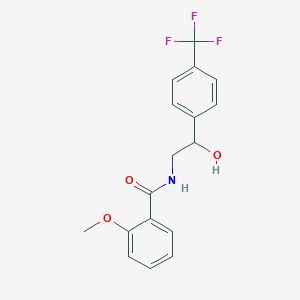
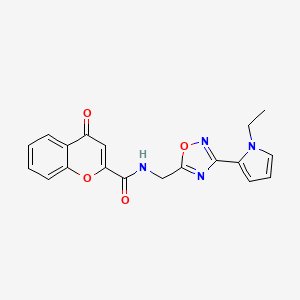

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3009791.png)


